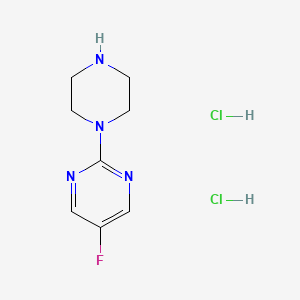

5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

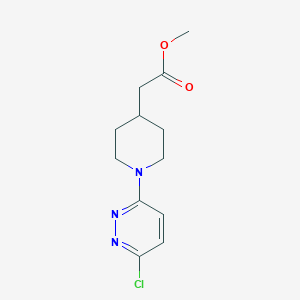

5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C8H11FN4·2HCl . It has a molecular weight of 255.12 . The compound is in the form of a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(piperazin-1-yl)pyrimidine is 1S/C8H11FN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride is a powder that is stored at room temperature . It has a melting point of 38-40°C .Scientific Research Applications

Anticancer Activity

5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride: has been investigated for its potential as an anticancer agent. Researchers synthesized a novel series of benzoxazoles with pharmaceutically advantageous piperazine and fluorine moieties attached to them. These compounds were evaluated for cytotoxicity on human A-549 lung carcinoma cells and non-cancer HepaRG hepatocytes . Some of the benzoxazoles demonstrated promising anticancer activity, while specific intermediates exhibited lung cancer selectivity at low concentrations, sparing healthy cells .

Metabolite of Buspirone

This compound serves as a metabolite of buspirone , a medication used for anxiety disorders. It plays a role in the metabolism and pharmacokinetics of buspirone .

Derivatization Reagent for Peptides

1-(2-Pyrimidyl)piperazine: can be employed as a derivatization reagent for carboxyl groups on peptides. It facilitates the spectrophotometric analysis of phosphopeptides by modifying carboxy groups .

AChE Inhibition

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as acetylcholinesterase (AChE) inhibitors. These compounds hold promise for potential therapeutic applications related to cognitive function and neurological disorders .

Urease Inhibition

Investigation of the cytotoxicity profile of a target compound revealed that it could be highly effective as a urease inhibitor. Urease inhibitors play a crucial role in managing conditions associated with urease activity .

Dopamine Receptor Modulation

While not directly related to the compound itself, it’s worth noting that acute and chronic exposure to cocaine leads to increased expression of D3 dopamine receptors in the nucleus accumbens. This area of the brain plays a critical role in cognitive processing and behaviors associated with cocaine use disorder .

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

5-fluoro-2-piperazin-1-ylpyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN4.2ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;;/h5-6,10H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKWZNZOJIDZMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(piperazin-1-yl)pyrimidine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2738420.png)

![(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2738428.png)

![2-Chloro-N-(6-oxaspiro[3.4]octan-2-ylmethyl)acetamide](/img/structure/B2738430.png)

![(E)-3-(2-Chloropyridin-4-yl)-N-[[6-(2-methoxyethoxy)pyridazin-3-yl]methyl]prop-2-enamide](/img/structure/B2738431.png)

![2-{[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2738433.png)

![(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B2738435.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2738439.png)

![N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2738442.png)